

# Spectroscopic Profile of Morpholineborane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Morpholineborane

Cat. No.: B1337060

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **morpholineborane**, a compound of interest in various chemical and pharmaceutical research areas. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with generalized experimental protocols for data acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the reported  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{11}\text{B}$  NMR spectroscopic data for **morpholineborane**. The data was acquired in deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent.

Table 1:  $^1\text{H}$  NMR Data of **Morpholineborane** in  $\text{CDCl}_3$

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3.75 - 3.65	m	4H	$\text{O}(\text{CH}_2)_2$
2.85 - 2.75	m	4H	$\text{N}(\text{CH}_2)_2$
1.80 - 1.10	br q	3H	$\text{BH}_3$

Table 2:  $^{13}\text{C}$  NMR Data of **Morpholineborane** in  $\text{CDCl}_3$

Chemical Shift ( $\delta$ ) ppm	Assignment
66.9	O(CH <sub>2</sub> ) <sub>2</sub>
50.1	N(CH <sub>2</sub> ) <sub>2</sub>

Table 3: <sup>11</sup>B NMR Data of **Morpholineborane** in CDCl<sub>3</sub>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (JBH, Hz)
-15.4	q	96

## Infrared (IR) Spectroscopy Data

The condensed phase infrared spectrum of **morpholineborane** exhibits characteristic absorption bands corresponding to its various functional groups. The spectrum is typically acquired from a solid sample.

Table 4: Key IR Absorption Bands of **Morpholineborane**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2900-3000	Strong	C-H stretching
~2250-2400	Strong, Broad	B-H stretching
~1450	Medium	CH <sub>2</sub> scissoring
~1110	Strong	C-O-C stretching
~1070	Strong	C-N stretching

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **morpholineborane** are not always explicitly published with the data. However, the following sections outline generalized and widely accepted procedures for obtaining high-quality NMR and IR spectra for air- and moisture-sensitive solid compounds like **morpholineborane**.

## NMR Spectroscopy (General Protocol for Air-Sensitive Compounds)

Given that borane complexes can be sensitive to air and moisture, sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

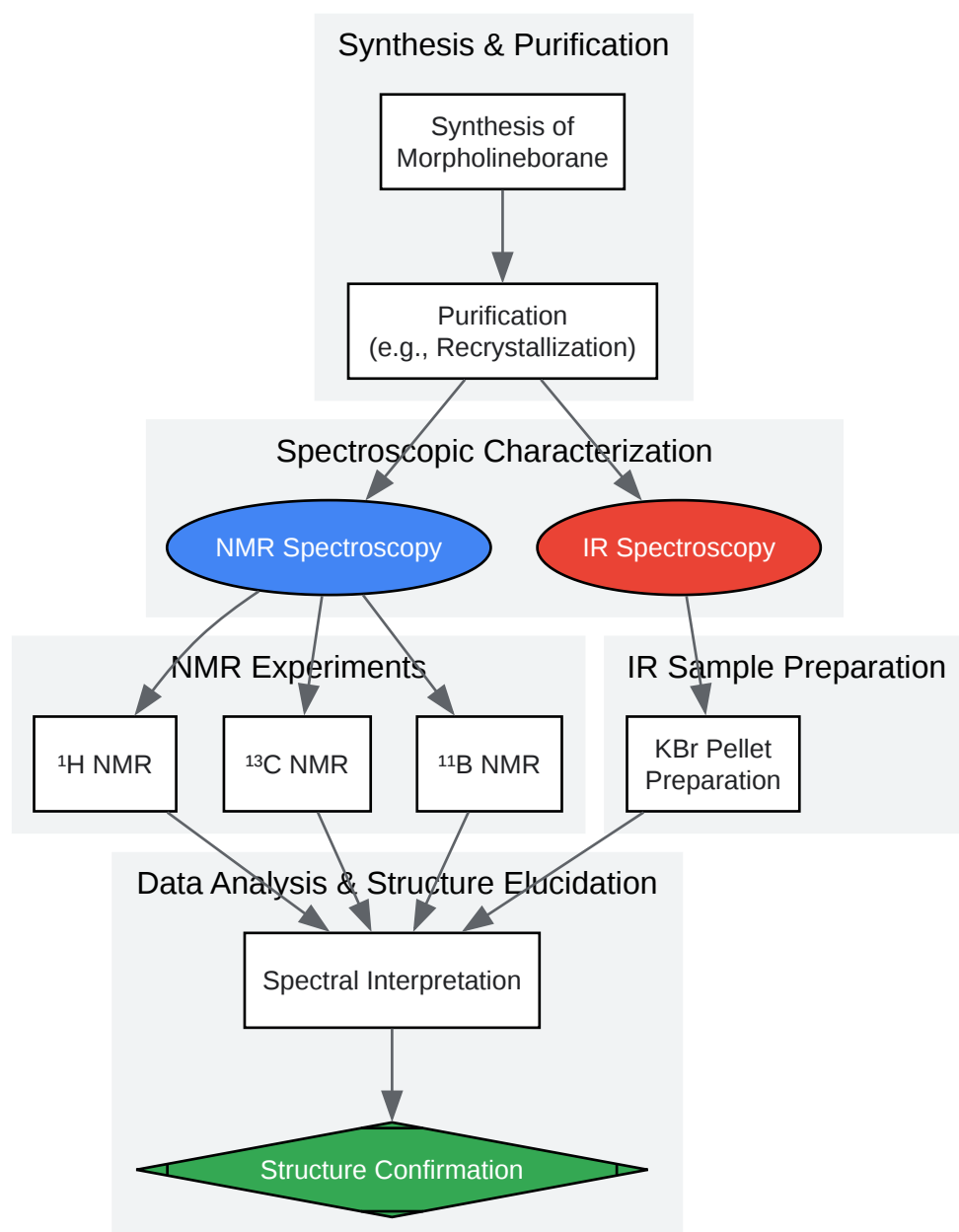
- Sample Preparation:
  - In an inert atmosphere, accurately weigh approximately 5-20 mg of **morpholineborane** for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  and  $^{11}\text{B}$  NMR into a clean, dry vial.
  - Add approximately 0.6-0.7 mL of anhydrous deuterated solvent (e.g.,  $\text{CDCl}_3$ ) via syringe.
  - Gently agitate the vial to ensure complete dissolution.
  - Using a filter pipette, transfer the solution to a clean, dry NMR tube.
  - If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
  - Securely cap the NMR tube. For highly sensitive samples, a flame-sealed NMR tube or a J. Young tube is recommended.
- Data Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
  - Acquire the  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{11}\text{B}$  NMR spectra using standard pulse programs. For  $^{13}\text{C}$  NMR, proton decoupling is typically employed. For  $^{11}\text{B}$  NMR, both proton-coupled and -decoupled spectra can be informative.
  - The number of scans and relaxation delays should be optimized to obtain a good signal-to-noise ratio.

## FTIR Spectroscopy (General Protocol for Solid Samples using KBr Pellet)

- Sample Preparation:
  - Place a small amount (1-2 mg) of **morpholineborane** and approximately 100-200 mg of dry, FTIR-grade potassium bromide (KBr) in a clean agate mortar.
  - Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
  - Transfer a portion of the powdered mixture to a pellet-forming die.
  - Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Data Acquisition:
  - Carefully remove the KBr pellet from the die.
  - Place the pellet in the sample holder of the FTIR spectrometer.
  - Acquire the infrared spectrum, typically over the range of 4000-400  $\text{cm}^{-1}$ .
  - A background spectrum of a pure KBr pellet or of the empty sample compartment should be recorded and subtracted from the sample spectrum.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **morpholineborane**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **morpholineborane**.

- To cite this document: BenchChem. [Spectroscopic Profile of Morpholineborane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1337060#spectroscopic-data-nmr-ir-of-morpholineborane\]](https://www.benchchem.com/product/b1337060#spectroscopic-data-nmr-ir-of-morpholineborane)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)